Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate has a variety of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, the compound has been shown to inhibit the growth of cancer cells and to improve glucose metabolism in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate in lab experiments is its low toxicity. The compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate. One potential direction is the development of new drugs based on the compound for the treatment of various diseases. Another potential direction is the investigation of the compound's mechanism of action to better understand how it works. Additionally, further studies are needed to determine the compound's potential for use in other applications, such as in the development of new materials or as a pesticide.
Conclusion:
In conclusion, Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is a promising compound with potential applications in various fields. Its low toxicity and potential therapeutic benefits make it a promising candidate for further research. However, more studies are needed to fully understand the compound's mechanism of action and its potential for use in other applications.
Synthesemethoden
The synthesis of Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate involves the reaction of 2-methoxyaniline, ethyl acetoacetate, and carbon disulfide in the presence of potassium hydroxide. The resulting product is then methylated using methyl iodide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate has been the subject of numerous scientific studies due to its potential use in various applications. One of the most promising applications is in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has also been studied for its antimicrobial and antioxidant properties.
Eigenschaften
CAS-Nummer |
16238-47-4 |
---|---|
Produktname |
Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate |
Molekularformel |
C13H14N2O4S |
Molekulargewicht |
294.33 g/mol |
IUPAC-Name |
methyl 2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxylate |
InChI |
InChI=1S/C13H14N2O4S/c1-18-9-6-4-3-5-8(9)14-13-15-11(16)7-10(20-13)12(17)19-2/h3-6,10H,7H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
RQDFIFAALCHACI-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=CC=C1NC2=NC(=O)CC(S2)C(=O)OC |
SMILES |
COC1=CC=CC=C1N=C2NC(=O)CC(S2)C(=O)OC |
Kanonische SMILES |
COC1=CC=CC=C1NC2=NC(=O)CC(S2)C(=O)OC |
Synonyme |
Tetrahydro-2-[(o-methoxyphenyl)imino]-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.